

The Evolutionary Conservation of the Indy Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Indy	
Cat. No.:	B10786704	Get Quote

Executive Summary

The **Indy** (I'm Not Dead Yet) gene, first identified in Drosophila melanogaster, has emerged as a critical and evolutionarily conserved regulator of metabolism and longevity. This technical guide provides an in-depth analysis of the evolutionary conservation of the **Indy** gene and its homologs, detailing its function as a plasma membrane transporter of Krebs cycle intermediates, particularly citrate. Reduction in **Indy** expression has been shown to extend lifespan and confer a metabolic phenotype akin to caloric restriction across various species, including fruit flies, nematodes, and rodents. This implicates **Indy** and its mammalian homolog, SLC13A5, as a promising therapeutic target for age-related metabolic diseases such as obesity and type 2 diabetes. This document summarizes key quantitative data, provides detailed experimental protocols for studying **Indy** gene function, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: The Discovery and Function of the Indy Gene

The **Indy** gene was first discovered in the fruit fly, Drosophila melanogaster, where mutations in this gene were observed to significantly extend lifespan without compromising fertility or physical activity.[1] Subsequent research revealed that **Indy** encodes a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate.[2][3][4] The **INDY** protein is predominantly expressed in tissues crucial for metabolism, such as the midgut, fat



body, and oenocytes in flies, which are analogous to the mammalian intestine, adipose tissue, and liver, respectively.[2][3]

Functionally, **INDY** transports citrate and other dicarboxylates from the extracellular space into the cytoplasm.[4] Cytosolic citrate is a key metabolic node, serving as a precursor for fatty acid synthesis and cholesterol production, and also acting as an allosteric inhibitor of glycolysis.[5] By modulating the intracellular levels of citrate, the **Indy** gene plays a pivotal role in regulating cellular energy homeostasis.

Evolutionary Conservation of the Indy Gene

Homologs of the Drosophila **Indy** gene have been identified across a wide range of species, from bacteria to humans, highlighting its ancient evolutionary origins and fundamental biological importance.[1] In the nematode Caenorhabditis elegans, downregulation of the **Indy** homolog, nac-2, has also been shown to extend lifespan.[6]

The mammalian homolog of **Indy** is the solute carrier family 13 member 5, commonly known as SLC13A5 or NaCT (sodium-coupled citrate transporter).[1] While both the Drosophila **INDY** and mammalian SLC13A5 transport citrate, there are some key differences in their transport mechanisms. Drosophila **INDY** functions as a sodium-independent exchanger, whereas mammalian SLC13A5 is a sodium-coupled cotransporter.[7][8] Despite these mechanistic differences, the fundamental role in citrate transport and metabolic regulation is conserved. The amino acid sequence identity between Drosophila **INDY** and human SLC13A5 is approximately 35%.[1]

Quantitative Data on Indy Gene Manipulation

The effects of manipulating **Indy** gene expression have been quantified in various model organisms. The following tables summarize key findings on lifespan and metabolic parameters.

Table 1: Lifespan Extension in Drosophila melanogaster with Indy Mutations



Indy Allele	Genetic Background	Sex	Lifespan Extension (Median)	Reference
Indy206 (heterozygous)	yw	Male	29%	[2]
Indy206 (heterozygous)	yw	Female	34%	[2]
Indy206 (heterozygous)	Canton-S	Male	48%	[5]
Indy206 (heterozygous)	Hk	Male	52%	[9]
Indy206 (heterozygous)	Hk	Female	57%	[9]
Indy206 (heterozygous)	Luckinbill long- lived (1L6)	Male	20.7% (compared to homozygous 1L6)	[9]
Indy302 (heterozygous)	Original	Male	~100% (disputed)	[1]

Note: The lifespan-extending effects of **Indy** mutations can be influenced by genetic background and dietary conditions. Some studies have reported no significant lifespan extension after controlling for these factors.[1][5]

Table 2: Metabolic Effects of mIndy/Slc13a5 Knockout in Mice



Parameter	Mouse Model	Diet	Change in Knockout vs. Wild Type	Reference
Energy Expenditure	Neuronal mIndy Knockout (NINKO)	High-Fat Diet	Increased	[10]
Respiratory Exchange Ratio	Neuronal mindy Knockout (NINKO)	High-Fat Diet	Decreased (indicating increased lipid oxidation)	[10]
Body Temperature	Neuronal mIndy Knockout (NINKO)	High-Fat Diet	Increased	[10]
Fat Mass	Neuronal mindy Knockout (NINKO)	High-Fat Diet	Reduced	[10]
Lean Mass	Neuronal mindy Knockout (NINKO)	High-Fat Diet	Increased	[10]
Insulin Sensitivity (Hyperinsulinemi c-euglycemic clamp)	Neuronal mindy Knockout (NINKO)	High-Fat Diet	Improved	[10]
Hepatic Triglyceride Accumulation	Liver-specific mIndy siRNA	Western Diet	Prevented	[11]
Hepatic Insulin Sensitivity	Liver-specific mIndy siRNA	Western Diet	Improved	[11]

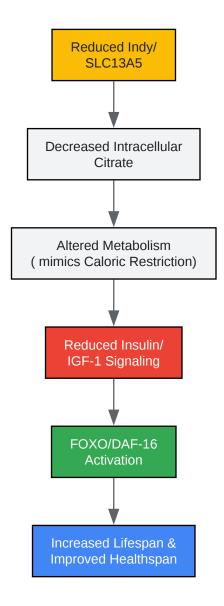
Key Signaling Pathways



Reduced **Indy** expression influences several key signaling pathways that regulate metabolism and aging. The diagrams below, generated using the DOT language, illustrate these interactions.

Indy and the Insulin/IGF-1 Signaling Pathway

Reduced **Indy** activity mimics a state of caloric restriction, which is known to downregulate the insulin/IGF-1 signaling (IIS) pathway. This is a highly conserved pathway that plays a central role in growth, development, metabolism, and aging.



Click to download full resolution via product page

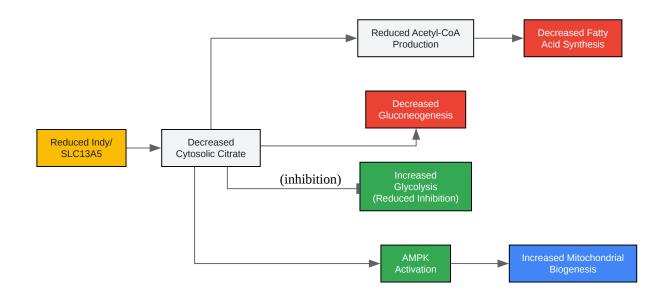


Reduced **Indy** expression leads to decreased intracellular citrate, mimicking caloric restriction and downregulating the insulin/IGF-1 signaling pathway, ultimately promoting longevity.

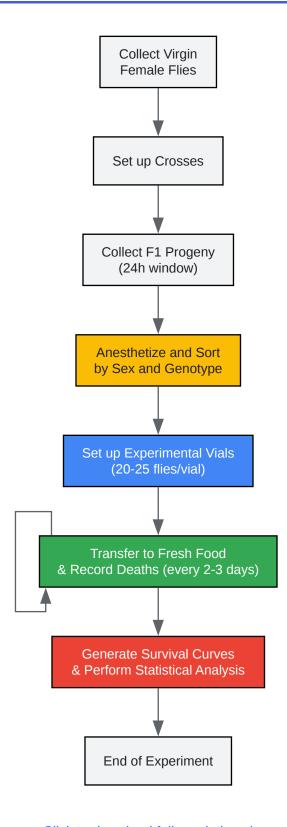
Citrate Metabolism and Downstream Effects of Indy Reduction

The reduction in intracellular citrate due to decreased **Indy** function has several downstream metabolic consequences that contribute to the observed phenotypes.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. No Influence of Indy on Lifespan in Drosophila after Correction for Genetic and Cytoplasmic Background Effects | PLOS Genetics [journals.plos.org]
- 2. Long-lived Indy and calorie restriction interact to extend life span PMC [pmc.ncbi.nlm.nih.gov]
- 3. C. elegans Lifespan Assay [bio-protocol.org]
- 4. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver
 –Brain Axis for Lipid Homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 2.7. C. elegans Lifespan Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indy Mutations and Drosophila Longevity PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolutionary Conservation of the Indy Gene: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10786704#the-evolutionary-conservation-of-the-indy-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com